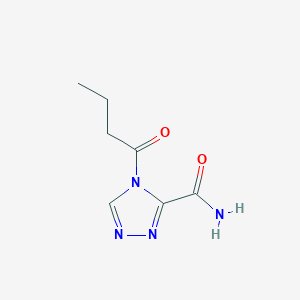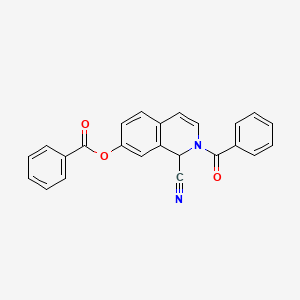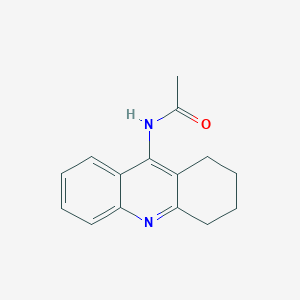
4-Cyano-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-methylbutanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It belongs to the class of carboxylic acids and nitriles, characterized by the presence of both a carboxyl group (-COOH) and a cyano group (-CN) attached to a butanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyano-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, the reaction of an alkyl halide with sodium cyanide (NaCN) forms a nitrile, which can then be hydrolyzed to yield the corresponding carboxylic acid . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide (CO₂) followed by acidification to produce the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles under controlled conditions. The process may include the use of catalysts to enhance reaction rates and improve yields. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted nitriles or carboxylic acids.
Applications De Recherche Scientifique
4-Cyano-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and carboxylic acids.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 4-Cyano-2-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- 4-Cyanopentanoic acid
- 4-Cyano-4-methylbutanoic acid
- 2-Methylbutanoic acid
Comparison: 4-Cyano-2-methylbutanoic acid is unique due to the presence of both a cyano and a carboxyl group on a butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
37810-29-0 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
4-cyano-2-methylbutanoic acid |
InChI |
InChI=1S/C6H9NO2/c1-5(6(8)9)3-2-4-7/h5H,2-3H2,1H3,(H,8,9) |
Clé InChI |
REJFSMLCTZUOJC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
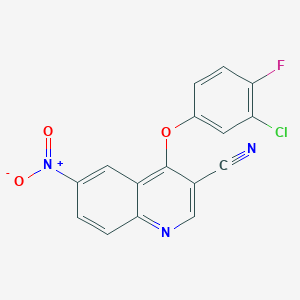

![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
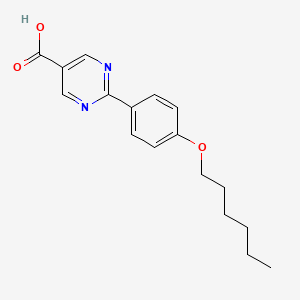

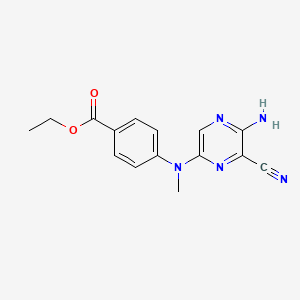
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
